molecular formula C7H5F5O2S B12830211 2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde

2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde

Cat. No.: B12830211
M. Wt: 248.17 g/mol
InChI Key: YIVRJLFZFFUWBB-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C7H3F5O2S. This compound is characterized by the presence of a pentafluorosulfanyl group (-SF5) attached to the benzene ring, which imparts unique physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde typically involves the introduction of the pentafluorosulfanyl group onto a pre-existing aromatic scaffold. One common method involves the reaction of 2-hydroxybenzaldehyde with pentafluorosulfur fluoride (SF5F) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde is largely dependent on its interaction with molecular targets. The pentafluorosulfanyl group imparts strong electron-withdrawing properties, which can influence the reactivity of the compound. This group can interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-(pentafluoro-l6-sulfaneyl)benzaldehyde
  • 3-Bromo-2-hydroxy-5-(pentafluoro-l6-sulfaneyl)benzaldehyde
  • 2-Chloro-4-(pentafluoro-l6-sulfaneyl)aniline

Uniqueness

2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde is unique due to the position of the pentafluorosulfanyl group, which can significantly influence its reactivity and interaction with other molecules. The presence of both hydroxyl and aldehyde functional groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C7H5F5O2S

Molecular Weight

248.17 g/mol

IUPAC Name

2-hydroxy-4-(pentafluoro-λ6-sulfanyl)benzaldehyde

InChI

InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-2-1-5(4-13)7(14)3-6/h1-4,14H

InChI Key

YIVRJLFZFFUWBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)O)C=O

Origin of Product

United States

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